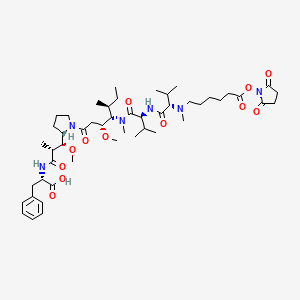![molecular formula C37H51ClN2O5 B11929531 2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N’-hydroxypropyl-Cy5 is a polyethylene glycol (PEG)-based linker used in the synthesis of protein degraders, known as PROTACs (Proteolysis Targeting Chimeras). This compound is part of a class of molecules that facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. The compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media and its fluorescent Cy5 dye, which allows for easy tracking and visualization in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-hydroxypropyl-Cy5 typically involves the conjugation of a PEG linker to a Cy5 dye. The process begins with the activation of the PEG linker, which is then reacted with the Cy5 dye under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired specifications are met .
Analyse Des Réactions Chimiques
Types of Reactions
N-(m-PEG4)-N’-hydroxypropyl-Cy5 undergoes several types of chemical reactions, including:
Substitution Reactions: The PEG linker can react with various functional groups, allowing for the attachment of different molecules.
Oxidation and Reduction Reactions: The Cy5 dye can undergo redox reactions, which can affect its fluorescence properties.
Conjugation Reactions: The compound can form stable amide bonds with primary amines, making it useful for bioconjugation applications
Common Reagents and Conditions
Common reagents used in the reactions involving N-(m-PEG4)-N’-hydroxypropyl-Cy5 include:
N-Hydroxysuccinimide (NHS) Esters: For efficient PEGylation of primary amines.
DMSO and DMF: As solvents for the reactions.
Mild Bases: Such as triethylamine, to facilitate the reactions
Major Products Formed
The major products formed from these reactions are typically conjugates of N-(m-PEG4)-N’-hydroxypropyl-Cy5 with various biomolecules, such as proteins or peptides, which retain the fluorescent properties of the Cy5 dye .
Applications De Recherche Scientifique
N-(m-PEG4)-N’-hydroxypropyl-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in the development of diagnostic assays and imaging techniques for detecting diseases.
Industry: Applied in the synthesis of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome. The Cy5 dye allows for the visualization of this process, enabling researchers to study the dynamics of protein degradation in real-time .
Comparaison Avec Des Composés Similaires
N-(m-PEG4)-N’-hydroxypropyl-Cy5 can be compared with other PEG-based linkers and fluorescent dyes, such as:
N-(m-PEG4)-N’-(azide-PEG3)-Cy5: Another PEG-based linker with similar properties but different functional groups.
N-(m-PEG4)-N’-(Biotin-PEG2-Amido-PEG4)-Cy5: Contains a biotin moiety for protein enrichment applications.
MS(PEG)4 Methyl-PEG-NHS-Ester: A PEGylation reagent used for modifying proteins and peptides .
N-(m-PEG4)-N’-hydroxypropyl-Cy5 stands out due to its unique combination of a hydrophilic PEG spacer and a fluorescent Cy5 dye, making it highly versatile for various research applications.
Propriétés
Formule moléculaire |
C37H51ClN2O5 |
|---|---|
Poids moléculaire |
639.3 g/mol |
Nom IUPAC |
3-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FKGCBDKCXSNHNK-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
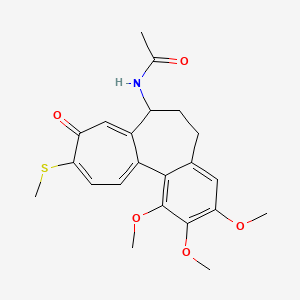
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

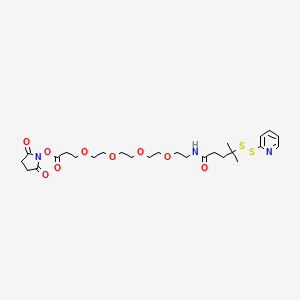
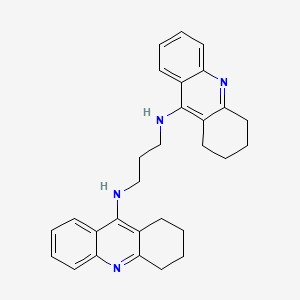
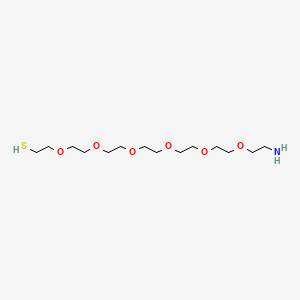
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
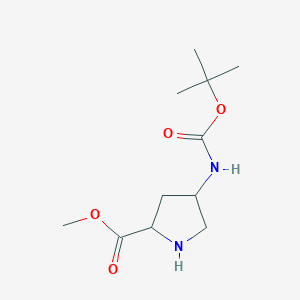

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
